

6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula

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Compound of Interest

Compound Name: 6-Hydroxy-2-methylquinazolin-4(3H)-one

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In-Depth Technical Guide: 6-Hydroxy-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of **6-Hydroxy-2-methylquinazolin-4(3H)-one**, a heterocyclic organic compound belonging to the quinazolinone class. Due to the limited specific experimental data for this particular derivative, this guide also includes representative information for the broader class of 2-methylquinazolin-4(3H)-ones to provide a comprehensive understanding of their chemical and biological context.

IUPAC Name: **6-Hydroxy-2-methylquinazolin-4(3H)-one**

Molecular Formula: $C_9H_8N_2O_2$

Property	Value	Source
Molecular Weight	176.17 g/mol	[1]
CAS Number	1882-77-5	
Canonical SMILES	<chem>CC1=NC2=C(C=C(C=C2)O)C(=O)N1</chem>	[1]
InChI Key	QMCWCWOPKFEBHC-UHFFFAOYSA-N	[1]

Physicochemical and Predicted Data

While extensive experimental data for **6-Hydroxy-2-methylquinazolin-4(3H)-one** is not readily available in the public domain, computational predictions provide valuable insights into its properties.

Predicted Property	Value	Source
XlogP	0.3	[2]
Monoisotopic Mass	176.05858 Da	[2]

Predicted Collision Cross Section (CCS) values (Å²) per adduct:

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	177.06586	134.3
[M+Na] ⁺	199.04780	145.4
[M-H] ⁻	175.05130	134.5
[M+NH ₄] ⁺	194.09240	152.1
[M+K] ⁺	215.02174	141.0
[M+H-H ₂ O] ⁺	159.05584	127.8
[M+HCOO] ⁻	221.05678	153.7
[M+CH ₃ COO] ⁻	235.07243	175.9
[M+Na-2H] ⁻	197.03325	142.7
[M] ⁺	176.05803	133.7
[M] ⁻	176.05913	133.7

Data from PubChemLite,
calculated using CCSbase.[\[2\]](#)

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Hydroxy-2-methylquinazolin-4(3H)-one** are not extensively documented in the available literature. However, the synthesis of the parent compound, 2-methylquinazolin-4(3H)-one, is well-established and provides a representative methodology.

Representative Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This two-step synthesis proceeds via the formation of a benzoxazinone intermediate.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

- Reactants: Anthranilic acid and acetic anhydride.

- Procedure: Anthranilic acid is heated with acetic anhydride under microwave irradiation in a neat (solvent-free) condition. The reaction mixture is heated for approximately 8-10 minutes. This reaction leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.
- Work-up: The resulting product can be purified by recrystallization.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

- Reactants: 2-methyl-4H-3,1-benzoxazin-4-one and ammonia.
- Procedure: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with ammonia. This reaction can be carried out on a solid support and assisted by microwave irradiation to improve efficiency.
- Work-up: The crude product is extracted with a suitable solvent, such as methanol, and can be further purified by chromatography or recrystallization.

This method is a common and efficient way to produce the 2-methylquinazolin-4(3H)-one scaffold.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.

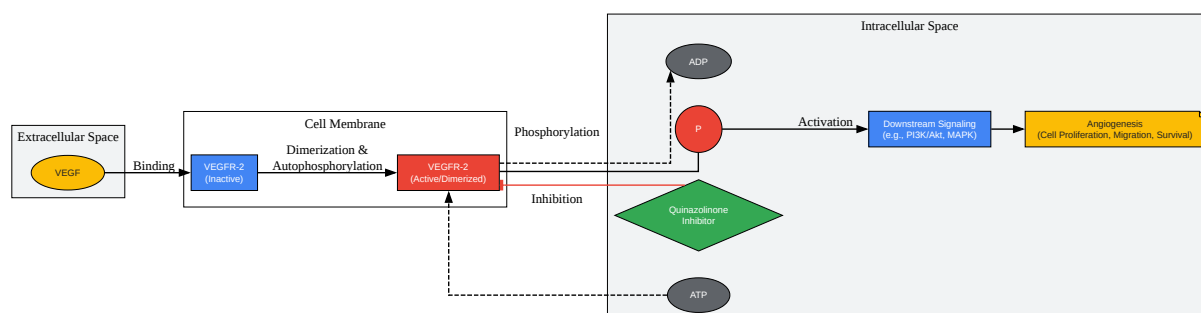
While specific biological data for **6-Hydroxy-2-methylquinazolin-4(3H)-one** is limited, the broader class of quinazolinone derivatives has been extensively studied. A notable area of research is their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Representative Signaling Pathway: VEGFR-2 Inhibition by Quinazolinone Derivatives

Several quinazolinone derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, these compounds can block the downstream

signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor neovascularization.

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition.



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Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

Conclusion

6-Hydroxy-2-methylquinazolin-4(3H)-one is a member of the pharmacologically significant quinazolinone family. While specific research on this particular derivative is not extensive, the broader class of 2-methylquinazolin-4(3H)-ones demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. Further investigation into the synthesis and biological activity of **6-Hydroxy-2-methylquinazolin-4(3H)-one** is warranted to explore its

potential as a novel therapeutic agent. The synthetic methodologies and biological pathways described for related compounds provide a solid foundation for future research in this area.

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